

The vc-PABC-DM1 Linker: A Technical Guide to Chemistry and Stability

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Compound of Interest

Compound Name: *vc-PABC-DM1*

Cat. No.: *B14759739*

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The valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker, conjugated to the potent microtubule inhibitor DM1, represents a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs). Its sophisticated design enables a stable connection between the antibody and the cytotoxic payload in systemic circulation, while facilitating selective and efficient drug release within the high-protease environment of target tumor cells.^{[1][2]} This guide provides an in-depth technical overview of the **vc-PABC-DM1** linker's chemistry, mechanism of action, stability profile, and the experimental protocols used for its evaluation, tailored for researchers and drug development professionals.

Core Chemistry and Mechanism of Action

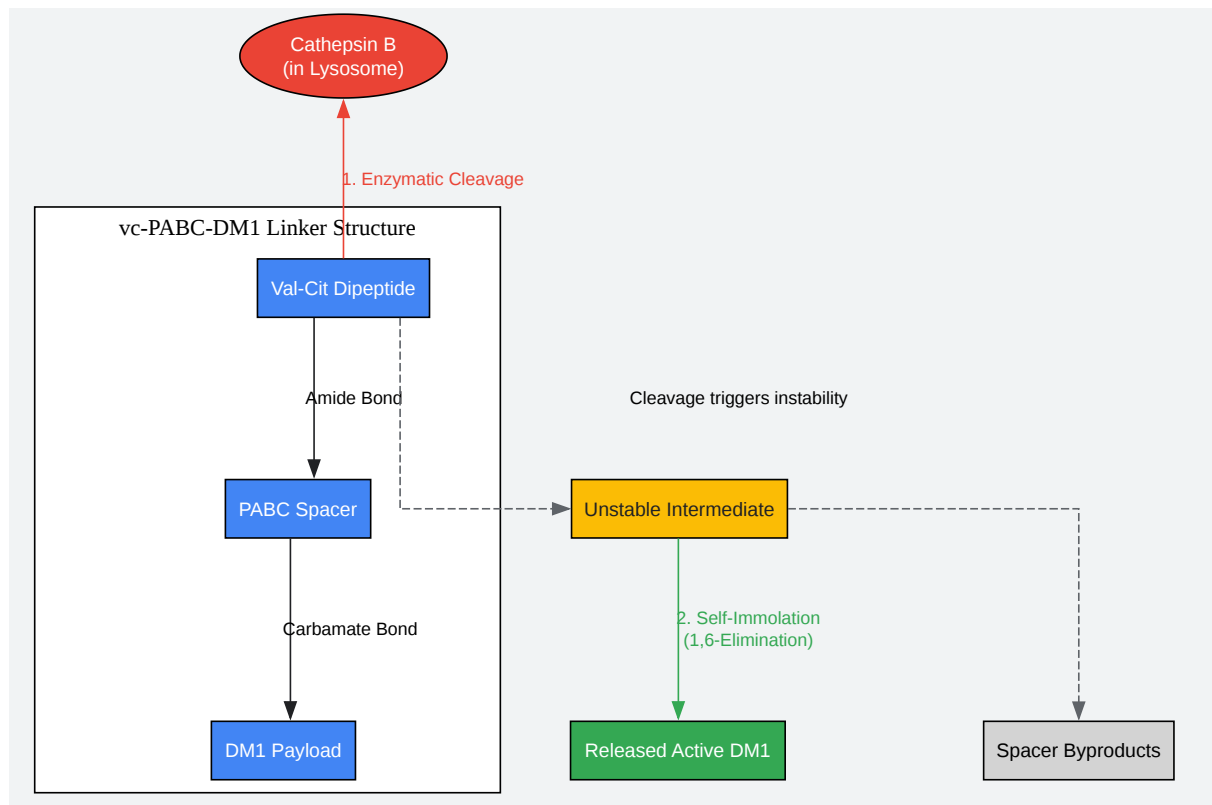
The **vc-PABC-DM1** system is a multi-component construct engineered for controlled, intracellular payload delivery.^[1] It consists of three primary parts: the valine-citrulline (vc) dipeptide, the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the DM1 payload.^[3]

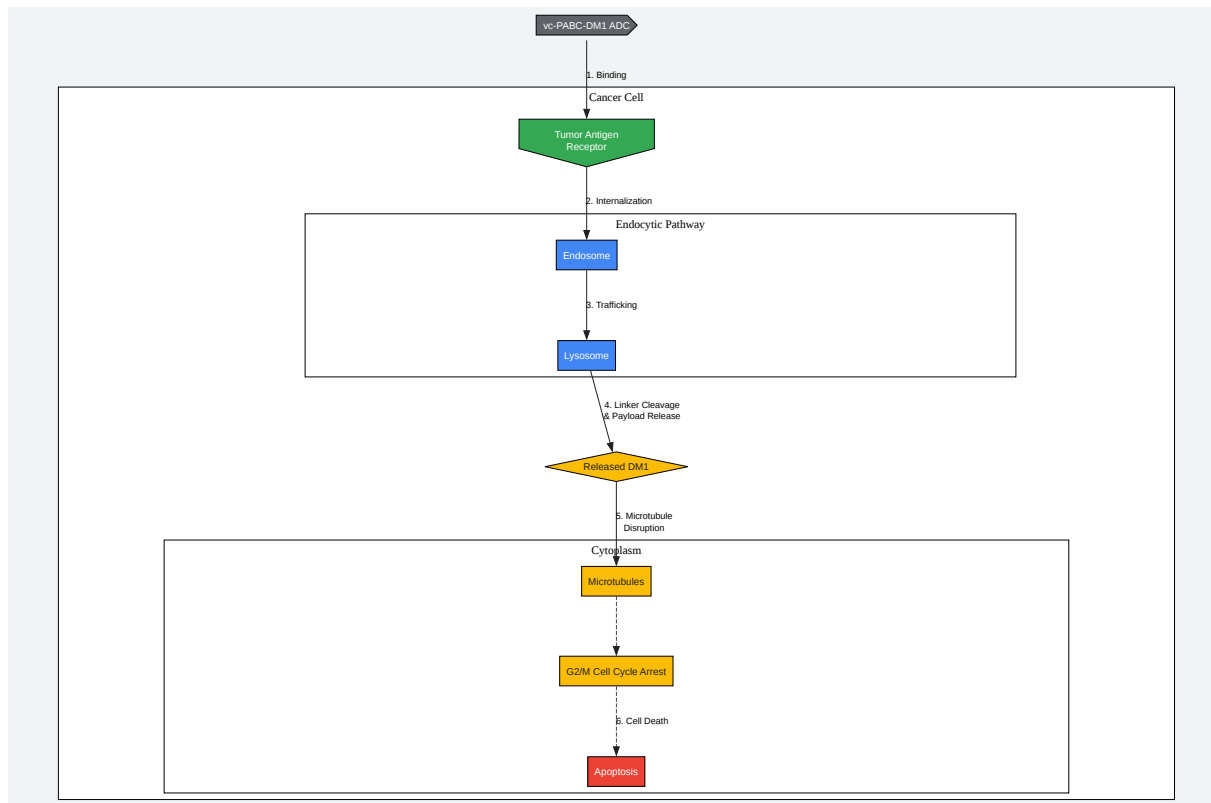
- Valine-Citrulline (vc) Dipeptide:** This dipeptide sequence is the specific recognition site for Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.^{[4][5]} The choice of valine-citrulline provides a balance between stability in the bloodstream, where Cathepsin B activity is low, and high susceptibility to cleavage in the acidic lysosomal environment.^[2] While initially thought to be specific to Cathepsin B, studies have shown other cathepsins (K, L, S) can also cleave the vc linker.^{[6][7]}

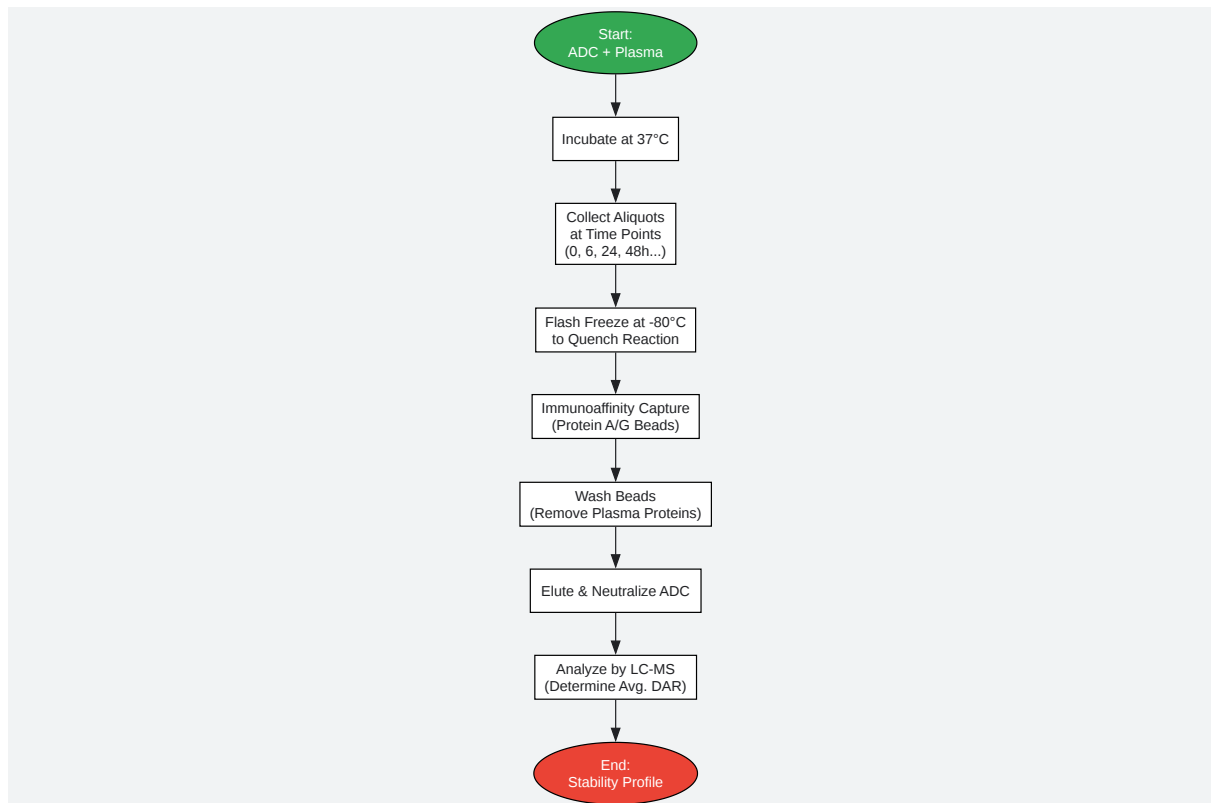
- p-Aminobenzyloxycarbonyl (PABC) Spacer: This unit acts as a "self-immolative" spacer.^[2] Its purpose is to connect the dipeptide to the payload and ensure that once the vc sequence is cleaved, the spacer spontaneously decomposes to release the DM1 drug in its unmodified, fully active form.^{[5][6]} This prevents steric hindrance that might occur if the bulky drug were attached directly to the cleavage site.^[2]
- DM1 (Mertansine): A potent maytansinoid derivative, DM1 is a microtubule-inhibiting agent.^[8] Upon release into the cytoplasm, it binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.^{[9][10][11]}

The release of the DM1 payload is a sequential, two-step process that occurs within the lysosome of the target cell.^[1]

- Enzymatic Cleavage: After the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome, Cathepsin B (or other cathepsins) recognizes and cleaves the amide bond between citrulline and the PABC spacer.^{[1][5]}
- Self-Immolation: This enzymatic cleavage is the trigger for the PABC spacer to undergo a spontaneous 1,6-elimination reaction, leading to the rapid and complete release of the active DM1 payload into the cytoplasm.^[5]







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